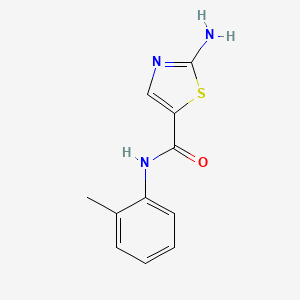

2-Amino-N-(o-tolil)tiazol-5-carboxamida

Descripción general

Descripción

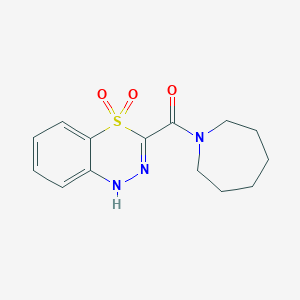

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, often involves the condensation of thiourea and an alpha-halo ketone . In a study by Wan and coworkers, a new thiazole derivative was synthesized and performed X-ray structure via single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide is based on the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos Anticancerígenos

El andamiaje de 2-aminotiazol es un componente significativo en el desarrollo de fármacos anticancerígenos. Es parte de fármacos anticancerígenos de uso clínico como dasatinib y alpelisib. Varios análogos de 2-aminotiazol han mostrado una potente y selectiva actividad inhibitoria contra una gama de líneas celulares cancerosas humanas, incluidas las de cáncer de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, riñón y próstata . La modificación estructural de este compuesto tiene como objetivo mejorar su potencia y selectividad, lo que lo convierte en un candidato prometedor para futuras terapias anticancerígenas.

Actividad Antimicrobiana

Se ha documentado que los derivados de la 2-amino-N-(o-tolil)tiazol-5-carboxamida poseen propiedades antimicrobianas. Estos compuestos pueden diseñarse para atacar un amplio espectro de bacterias y hongos patógenos, proporcionando una vía potencial para el desarrollo de nuevos antibióticos que puedan combatir cepas resistentes .

Agentes Antiinflamatorios

La actividad antiinflamatoria de los derivados de 2-aminotiazol los convierte en valiosos en la investigación para el tratamiento de enfermedades inflamatorias crónicas. Al modular las vías inflamatorias, estos compuestos podrían conducir al desarrollo de nuevos medicamentos para afecciones como la artritis y otros trastornos autoinmunes .

Investigación Antiviral

Los derivados de 2-aminotiazol han mostrado potencial como agentes antivirales. Su capacidad para inhibir la replicación viral podría aprovecharse para crear nuevos tratamientos para infecciones virales, incluidas las causadas por virus emergentes y reemergentes .

Aplicaciones Antidiabéticas

La modificación de los compuestos de 2-aminotiazol ha llevado al descubrimiento de moléculas con propiedades antidiabéticas. Estos derivados pueden explorarse más a fondo para desarrollar nuevos agentes terapéuticos que puedan ayudar a controlar la diabetes de manera más efectiva .

Propiedades Neuroprotectoras

La investigación ha indicado que los derivados de 2-aminotiazol pueden tener efectos neuroprotectores. Esto abre posibilidades para que estos compuestos se utilicen en el tratamiento de enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, al proteger las células neuronales del daño .

Direcciones Futuras

The future directions of research on 2-Amino-N-(o-tolyl)thiazole-5-carboxamide could involve further investigation of its potential as an anticancer therapeutic. The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs, and malignant disease is widely prevalent and considered to be one of the major challenges of this century . Therefore, investigating small molecule antitumor agents, such as 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .

Mecanismo De Acción

Target of Action

The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .

Pharmacokinetics

The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .

Result of Action

The inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .

Action Environment

The action of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.

Análisis Bioquímico

Biochemical Properties

2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .

Cellular Effects

The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Propiedades

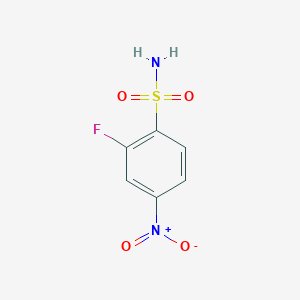

IUPAC Name |

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKMORRBPMRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)

![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)

![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)